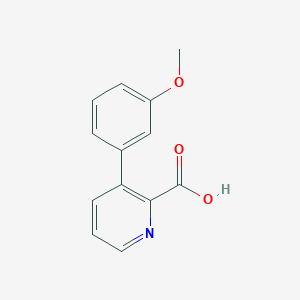

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid

Beschreibung

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid is a heterocyclic aromatic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-methoxyphenyl group at the 3-position. This structural configuration confers unique chemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis. The methoxy group on the phenyl ring enhances electron-donating effects, which may influence reactivity and interactions with biological targets, while the carboxylic acid group provides hydrogen-bonding capabilities critical for molecular recognition .

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNGRUOQNGJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-pyridinecarboxylic acid.

Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclization: The resulting intermediate undergoes cyclization to form the pyridine ring.

Oxidation: The final step involves oxidation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

Catalysts: Employing catalysts to improve reaction efficiency and yield.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid has been identified as an effective herbicide, particularly in controlling broadleaf weeds in cereal crops. Its efficacy is enhanced when used in combination with other herbicides, demonstrating synergistic effects that allow for lower application rates compared to individual compounds.

Case Study: Synergistic Herbicide Compositions

- A study documented the combination of this compound with various fungicides and insecticides, showing improved control over specific weed species such as Kochia scoparia and Matricaria chamomila (fragrance feverfew) at reduced application rates. The mixtures exhibited a synergistic effect, where the combined action was greater than the sum of individual effects, leading to effective weed management in crops like wheat and barley .

Insecticidal Properties

The compound has also been utilized in formulations aimed at pest control. It has been shown to interact positively with insecticides, enhancing their effectiveness against agricultural pests.

Case Study: Insect Pest Control

- Research highlighted the use of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid in conjunction with insecticides such as chlorpyrifos and malathion. The combination provided significant pest control while reducing the overall chemical load applied to crops .

Potential Therapeutic Uses

While primarily recognized for its agricultural applications, there is emerging interest in the medicinal properties of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid. Preliminary studies suggest potential anti-inflammatory and analgesic activities.

Research Insights

- Investigations into the pharmacological properties of related pyridine derivatives have indicated that modifications to the pyridine ring can enhance biological activity. This opens avenues for developing new therapeutic agents based on the structural framework of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid .

Ecotoxicology Studies

As with any chemical used in agriculture, understanding the environmental impact is crucial. Studies have assessed the ecotoxicological profile of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid, focusing on its behavior in soil and water systems.

Findings

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate specific enzymes involved in biological processes.

Interact with Receptors: Modulate receptor activity to produce therapeutic effects.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

The biological and chemical properties of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid can be contextualized by comparing it to structurally related pyridine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| 6-(3-Methylphenyl)pyridine-2-carboxylic acid | Methyl group at phenyl (6-position) | Methyl (electron-donating) vs. methoxy (stronger electron-donating) |

| 3-(Methoxycarbonyl)pyridine-2-carboxylic acid | Methoxycarbonyl at 3-position | Additional carbonyl group modifies electronic profile |

| 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid | Trifluoromethoxy at 4-position | Electron-withdrawing CF3 group enhances lipophilicity |

| 3-(Ethylsulfanyl)pyridine-2-carboxylic acid | Ethylsulfanyl at 3-position | Sulfur atom increases nucleophilicity |

Key Observations :

- Electron-Donating vs.

- Positional Isomerism : Substituent position significantly impacts activity. For example, shifting the methoxyphenyl group from the 3- to 6-position (as in ) reduces antibacterial activity (MIC increases from 6.25 mg/mL to 12.5 mg/mL) .

- Functional Group Diversity : The trifluoromethoxy group in 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid increases lipophilicity and metabolic stability, advantageous in drug design .

Key Findings :

- Enzyme Interactions : Compounds with electron-rich substituents (e.g., methoxy, methoxycarbonyl) show improved enzyme inhibition due to hydrogen bonding and electrostatic interactions .

Physicochemical Properties

| Property | 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid | 3-(Methoxycarbonyl)pyridine-2-carboxylic acid | 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~243.25 g/mol | 197.15 g/mol | 239.14 g/mol |

| LogP | ~1.8 (estimated) | 1.2 | 2.5 |

| Hydrogen Bond Donors | 1 (COOH) | 1 (COOH) | 1 (COOH) |

Analysis :

- Lipophilicity : The trifluoromethoxy group in 3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic acid increases LogP (2.5 vs. 1.8), enhancing membrane permeability .

- Solubility : The carboxylic acid group in all compounds ensures moderate aqueous solubility, critical for bioavailability .

Biologische Aktivität

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid, also known as 5-(3-methoxyphenyl)picolinic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 5-(3-methoxyphenyl)pyridine-2-carboxylic acid

- Molecular Formula : C13H11NO3

- Molecular Weight : 229.23 g/mol

The compound features a pyridine ring substituted with a carboxylic acid group and a methoxyphenyl moiety, which contributes to its unique chemical and biological properties.

Antitumor Activity

Research indicates that 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid exhibits antitumor properties . A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of the PI3K/Akt pathway, leading to increased apoptosis in cancerous cells .

Neuroprotective Effects

The compound has been shown to act as a D3 dopamine receptor agonist , which has implications for neuroprotection. Studies in animal models suggest that it can mitigate neurodegeneration induced by neurotoxins like MPTP and 6-OHDA. These findings highlight its potential role in treating neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

In addition to its antitumor and neuroprotective effects, 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid has demonstrated anti-inflammatory activity . This was evidenced by its ability to suppress pro-inflammatory cytokines in vitro, suggesting a potential application in inflammatory disorders .

The biological activity of 3-(3-Methoxyphenyl)pyridine-2-carboxylic acid can be attributed to several mechanisms:

- Receptor Interaction : It selectively binds to D3 dopamine receptors, which are implicated in neuroprotection and modulation of dopaminergic signaling pathways.

- Signal Transduction Modulation : The compound influences key signaling pathways involved in cell survival and apoptosis, particularly through the PI3K/Akt pathway.

- Cytokine Regulation : It modulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.